1-Ethoxy-5-(4-methylphenyl)tetrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N4O |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
1-ethoxy-5-(4-methylphenyl)tetrazole |
InChI |
InChI=1S/C10H12N4O/c1-3-15-14-10(11-12-13-14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |
InChI Key |
STNZCNZANZLMDP-UHFFFAOYSA-N |
Canonical SMILES |
CCON1C(=NN=N1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Ugi Azide Four Component Reaction Ugi 4cr Pathway
The Ugi-azide reaction is a powerful one-pot method for generating 1,5-disubstituted tetrazoles. beilstein-journals.org The synthesis of the target compound via this pathway would involve four key reactants: an aldehyde (4-methylbenzaldehyde), an amine (ethoxyamine), an isocyanide, and an azide (B81097) source (typically hydrazoic acid, HN₃, often generated in situ). mdpi.com
The proposed mechanism proceeds through several key steps:
Step 1: Imine Formation: The reaction initiates with the condensation of 4-methylbenzaldehyde (B123495) and ethoxyamine to form an N-ethoxy-imine intermediate. This step is usually acid-catalyzed.
Step 2: Nitrilium Ion Formation: The N-ethoxy-imine reacts with the isocyanide and a proton source (from HN₃) to form a nitrilium ion intermediate.
Step 3: Azide Addition: The azide anion (N₃⁻) then acts as a nucleophile, attacking the nitrilium ion to form a crucial imidoyl azide intermediate.
Step 4: Intramolecular Cyclization: The final step involves a 1,5-dipolar electrocyclization of the imidoyl azide. This intramolecular cycloaddition is irreversible and results in the formation of the stable 1,5-disubstituted tetrazole ring, yielding 1-Ethoxy-5-(4-methylphenyl)tetrazole. researchgate.net
This pathway is highly convergent, allowing for the assembly of the complex tetrazole structure from simple starting materials in a single operational step. mdpi.com
Imidate Azide Cycloaddition Pathway
Optimization of Reaction Conditions and Yield for this compound Synthesis
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction times and side products. The ideal parameters depend heavily on the chosen synthetic pathway.
For the Ugi-Azide Pathway:
The Ugi-azide reaction is influenced by solvent, temperature, and the nature of the specific components used.
Solvent: Polar protic solvents like methanol (B129727) and ethanol are commonly employed as they can stabilize the charged intermediates and facilitate the initial imine formation. mdpi.com Solvent-free conditions, often assisted by ultrasound irradiation, have also been successfully used to promote green and efficient synthesis. sciforum.net
Temperature: The reaction is typically performed under mild conditions, often at room temperature, although gentle heating may be used to accelerate the reaction rate. beilstein-journals.org
Azide Source: Trimethylsilyl azide (TMSN₃) is a frequently used and safer alternative to generating hydrazoic acid in situ.
Isocyanide: The choice of isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) can influence reaction kinetics and yield, though it does not become part of the final N1 or C5 substituents in this specific target molecule's core structure.
The table below summarizes typical conditions investigated for optimizing Ugi-azide reactions for the synthesis of 1,5-disubstituted tetrazoles.
| Parameter | Condition | Expected Outcome on Yield |
| Solvent | Methanol, Ethanol | Good to Excellent |
| Dichloromethane | Moderate | |
| Solvent-free (Ultrasound) | Good, Environmentally Friendly | |
| Temperature | Room Temperature | Moderate to Good |
| 40-60 °C | Good to Excellent, Faster Reaction | |
| Azide Source | TMSN₃ | Good, Safer Handling |
| NaN₃ / Acid | Good, Generates HN₃ in situ | |
| Catalyst | None (typically) | Reaction proceeds |
| Lewis Acids (e.g., Yb(OTf)₃) | May accelerate imine formation organic-chemistry.org |
For the Imidate-Azide Pathway:
The efficiency of this two-component cycloaddition is primarily dependent on factors that promote the activation of the imidate and the subsequent nucleophilic attack.
Solvent: Aprotic solvents are generally preferred to avoid competing reactions with the imidate. Toluene or dimethylformamide (DMF) are common choices.
Catalyst: The reaction is almost always catalyzed by a Lewis or Brønsted acid. Lewis acids such as zinc(II) chloride or aluminum chloride can coordinate to the imidate, activating it for attack. organic-chemistry.org Brønsted acids like acetic acid or ammonium (B1175870) chloride can also be used to protonate the imidate.
Temperature: Elevated temperatures (reflux) are often required to drive the reaction to completion, particularly for less reactive imidates.
Azide Source: Sodium azide is commonly used in conjunction with an acid catalyst. The use of potentially explosive heavy metal azides is generally avoided. libretexts.org
The following table outlines key parameters for the optimization of the imidate-azide synthesis route.
| Parameter | Condition | Expected Outcome on Yield |
| Solvent | Toluene, DMF | Good to Excellent |
| Acetonitrile | Moderate | |
| Temperature | 80 °C | Moderate |
| 110-120 °C (Reflux) | Good to Excellent | |
| Catalyst | ZnCl₂, AlCl₃ | Good, Lewis Acid Activation organic-chemistry.org |
| NH₄Cl, Acetic Acid | Moderate to Good, Brønsted Acid | |
| Azide Source | NaN₃ | Good, Common Reagent |
| LiN₃ | Moderate |
By carefully controlling these reaction conditions, the synthesis of this compound can be optimized to achieve high yields and purity, making these valuable heterocyclic compounds more accessible for further research and application.
Chemical Reactivity and Transformations of 1 Ethoxy 5 4 Methylphenyl Tetrazole
Ring-Opening and Cycloaddition Reactions of the Tetrazole Core
The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, is known for its unique stability and propensity to undergo ring-opening and cycloaddition reactions, often initiated by thermal or photochemical stimuli. nih.govresearchgate.net These reactions are pivotal in the synthetic applications of tetrazole derivatives, allowing for their transformation into a variety of other heterocyclic systems.
One of the most common reactions of the tetrazole core is the [3+2] cycloaddition. researchgate.netnih.govresearchgate.net This type of reaction involves the tetrazole acting as a 1,3-dipole precursor. Upon activation, typically through heat or light, the tetrazole ring can extrude a molecule of nitrogen (N₂), generating a highly reactive nitrile imine intermediate. This intermediate can then react with a dipolarophile, such as an alkene or alkyne, to form a new five-membered ring, like a pyrazoline or pyrazole. researchgate.net For 1-Ethoxy-5-(4-methylphenyl)tetrazole, this would involve the formation of a nitrile imine with an ethoxy group on the nitrogen and a p-methylphenyl group on the carbon.
Ring-opening reactions of tetrazoles can also be initiated by strong nucleophiles or electrophiles. msu.edukhanacademy.orgarkat-usa.orgyoutube.comyoutube.com For instance, treatment with a strong base could potentially lead to deprotonation and subsequent ring cleavage. The specific conditions and resulting products would depend on the nature of the attacking reagent and the substitution pattern of the tetrazole.
Below is a table summarizing potential cycloaddition reactions of the tetrazole core:
Reactions Involving the Ethoxy and p-Methylphenyl Substituents
The ethoxy group (-OCH₂CH₃) is an electron-donating group. Its presence can increase the electron density of the tetrazole ring, potentially affecting the rate and regioselectivity of electrophilic substitution reactions, should they occur. youtube.com The ethoxy group itself can undergo reactions such as ether cleavage under harsh acidic conditions (e.g., with HBr or HI) to yield the corresponding N-hydroxy-tetrazole and an ethyl halide.
The p-methylphenyl group (a tolyl group) is a common substituent in organic chemistry. nih.gov The methyl group is weakly electron-donating and can activate the phenyl ring towards electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). osti.govacs.org These reactions would primarily occur at the ortho positions relative to the methyl group. The methyl group itself can be a site for radical halogenation or oxidation to a carboxylic acid under strong oxidizing conditions.
A table of potential reactions for the substituents is provided below:
Metal-Catalyzed Transformations and Coordination Chemistry of Tetrazole Derivatives
The nitrogen-rich tetrazole ring is an excellent ligand for metal ions, and the coordination chemistry of tetrazole derivatives is a well-established field. lifechemicals.comresearchgate.net The nitrogen atoms of the tetrazole ring can coordinate to a variety of metal centers, forming stable complexes. nih.gov In the case of 1,5-disubstituted tetrazoles like this compound, the coordination is likely to involve the N3 and N4 atoms of the ring.
Metal-catalyzed reactions are also crucial for the synthesis and functionalization of tetrazoles. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, have been employed to introduce aryl or other substituents at the C5 position of the tetrazole ring. acs.orgthermofisher.com While this compound already has a substituent at this position, similar methodologies could potentially be adapted for further modifications or for the synthesis of related compounds. nih.govbeilstein-journals.org For instance, if a suitable leaving group were present on the p-methylphenyl ring, palladium-catalyzed cross-coupling could be used to introduce new functional groups. acs.org
The following table highlights some metal-catalyzed reactions relevant to tetrazole chemistry:
Photochemical and Thermal Reactivity of Tetrazole Compounds Relevant to this compound
The photochemical and thermal reactivity of tetrazoles is a key aspect of their chemistry, often leading to the generation of reactive intermediates and subsequent transformation into other molecular scaffolds. nih.govresearchgate.net Photolysis of tetrazoles, typically using UV irradiation, can induce cleavage of the tetrazole ring and extrusion of molecular nitrogen. nih.govresearchgate.net This process generates a nitrile imine intermediate, which can then undergo various reactions, including intramolecular cyclization or intermolecular cycloaddition with other molecules present in the reaction mixture. rsc.orgnih.gov The specific outcome of the photolysis of this compound would depend on the reaction conditions, such as the solvent and the presence of trapping agents.
Thermal decomposition of tetrazoles also leads to ring cleavage and the loss of nitrogen gas. scispace.comyoutube.com The stability of the tetrazole ring is influenced by its substituents. researchgate.netmdpi.com For 1,5-disubstituted tetrazoles, thermal decomposition can be a route to generate nitrile imines, similar to photolysis. The temperature required for decomposition varies depending on the nature of the substituents at the N1 and C5 positions.
A summary of photochemical and thermal reactions is presented below:
Exploration of Novel Reaction Pathways for this compound
The unique structure of this compound offers opportunities for the exploration of novel reaction pathways. Given the known reactivity of tetrazoles, several avenues for new transformations can be envisioned. For example, the development of new catalytic systems for the regioselective functionalization of the tetrazole ring or the p-methylphenyl group could lead to a diverse range of new derivatives with potentially interesting biological or material properties. beilstein-journals.orgresearchgate.netacs.orgresearchgate.netnih.govnih.gov
Another area of exploration could be the use of this compound as a building block in multicomponent reactions. nih.govacs.org These reactions, where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical. The tetrazole moiety could potentially participate in such reactions, leading to the rapid assembly of complex molecular architectures. researchgate.net
Furthermore, the investigation of the reactivity of the ethoxy group beyond simple cleavage could be of interest. For example, reactions that modify the ethyl chain could provide a handle for further functionalization. The exploration of these and other novel reaction pathways will undoubtedly contribute to a deeper understanding of the chemistry of this compound and expand its utility in organic synthesis.
Advanced Spectroscopic and Structural Elucidation of 1 Ethoxy 5 4 Methylphenyl Tetrazole
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Insights
No experimental Infrared (IR) or Raman spectra, including characteristic absorption bands and vibrational mode assignments, have been published for this compound.
Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmation (High-Resolution)
While general fragmentation patterns for 1,5-disubstituted tetrazoles have been discussed in the literature, a specific high-resolution mass spectrum, including the molecular ion peak and fragmentation data for 1-Ethoxy-5-(4-methylphenyl)tetrazole, could not be located.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
There are no published crystal structures for this compound in crystallographic databases. Therefore, information regarding its solid-state conformation, bond lengths, bond angles, and intermolecular interactions is not available.
Electronic Spectroscopy (UV-Vis) and Photophysical Characterization
No UV-Vis absorption spectra or data on the photophysical properties (such as fluorescence or phosphorescence) of this compound have been reported in the searched literature.
Due to the absence of this essential data, it is not possible to construct the requested scientific article while adhering to the strict requirements of accuracy and sole focus on the specified compound.
Computational and Theoretical Investigations of 1 Ethoxy 5 4 Methylphenyl Tetrazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Studies
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons and the energies of molecular orbitals, which are key to describing a molecule's stability and chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of this size.
Theoretical studies on related 5-substituted-phenyl-1H-tetrazoles, such as 5-(4-chlorophenyl)-1H-tetrazole, have been performed using DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to analyze their structural and electronic properties. researchgate.net For 1-Ethoxy-5-(4-methylphenyl)tetrazole, such calculations would reveal the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to be localized primarily on the electron-rich 4-methylphenyl (p-tolyl) ring and the tetrazole ring, while the LUMO would also be distributed across the aromatic system. The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow regions) around the nitrogen atoms of the tetrazole ring, indicating their nucleophilic character and suitability for protonation or coordination with metal ions. researchgate.netasianpubs.org Positive potential (blue regions) would be expected around the hydrogen atoms.
| Calculated Parameter | Typical Value for a Related Phenyltetrazole (eV) | Significance |
|---|---|---|
| EHOMO | -6.8 to -7.2 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.5 to -1.9 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.8 to 5.4 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. researchgate.net |
| Chemical Hardness (η) | 2.4 to 2.7 | Resistance to change in electron distribution; calculated from the energy gap. |
Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate "benchmark" energies and properties.
These high-level calculations are crucial for validating results from more cost-effective DFT methods. iosrjournals.org For instance, ab initio calculations have been used to study the tautomeric equilibrium and hydrogen shifts in the parent tetrazole ring, providing definitive values for the relative stabilities of different isomers. iosrjournals.org In the context of this compound, high-level ab initio calculations could be used to precisely determine its heat of formation, proton affinity, and the energy barriers for conformational changes. These calculations serve as a gold standard for assessing the performance of various DFT functionals for this class of compounds.
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure of a molecule dictates its physical properties and how it interacts with other molecules. This compound has several rotatable bonds, leading to different possible conformations.
Conformational analysis involves systematically exploring the potential energy surface (PES) to identify stable conformers (energy minima) and the transition states (saddle points) that connect them. The key dihedral angles for this molecule are:
The angle between the plane of the tetrazole ring and the p-tolyl ring.
The C-N-O-C angle of the ethoxy group.
The N-O-C-C angle of the ethoxy group.
Computational studies on analogous compounds provide insight into the likely preferred conformation. For example, X-ray diffraction of 5-p-tolyl-1H-tetrazole shows that the tetrazole and phenyl rings are nearly coplanar, with a small dihedral angle of 2.67°. nih.gov Conversely, studies of 5-aryloxy-(1H)-tetrazoles have found that the tetrazole and phenyl rings are nearly perpendicular, with dihedral angles between 85° and 95°. researchgate.net For this compound, DFT calculations would be employed to scan the PES by systematically rotating these bonds. This would determine the most stable conformation, likely a balance between steric hindrance from the ethoxy group and electronic stabilization from conjugation, as well as the energy barriers for rotation between different conformers.
Theoretical Studies on Reaction Mechanisms and Transition States in Tetrazole Chemistry
Computational chemistry is an indispensable tool for elucidating reaction mechanisms. A common and important reaction in tetrazole chemistry is the [3+2] cycloaddition of an azide (B81097) with a nitrile to form the tetrazole ring. acs.orgnih.gov
Theoretical studies using DFT have been extensively applied to understand this reaction. researchgate.net Calculations can map the entire reaction pathway, identifying the structures and energies of reactants, transition states, intermediates, and products. For the synthesis of a 1,5-disubstituted tetrazole like the target molecule, a potential pathway involves the reaction of an organic azide with a nitrile. Computational studies on similar systems show that the reaction proceeds through a concerted cycloaddition mechanism. acs.org The activation barriers and reaction energies are strongly influenced by the electronic properties of the substituents on both the nitrile and the azide. nih.govresearchgate.net DFT calculations would allow for the precise determination of the transition state geometry and the activation energy for the formation of this compound, providing insights into the reaction kinetics and regioselectivity.
Another relevant area is the study of tetrazole-azide isomerization, where the tetrazole ring can be in equilibrium with an open-chain azido-imine form. Theoretical calculations can determine the relative stability of the two isomers and the energy barrier for the ring-opening process, which is important for understanding the thermal stability and reactivity of the tetrazole ring. rspublication.com
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.
Infrared (IR) Spectroscopy: After performing a geometry optimization, the vibrational frequencies of the molecule can be calculated. These computed frequencies correspond to the peaks in an IR spectrum. nih.gov For this compound, calculations would predict characteristic vibrational modes, including the N-N and C-N stretching and bending modes of the tetrazole ring, the C-O-C stretching of the ethoxy group, and the aromatic C-H and C=C vibrations of the p-tolyl ring. Comparing the calculated spectrum with the experimental one can confirm the molecular structure. Calculated frequencies are often systematically scaled to better match experimental values. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) and coupling constants (J) in NMR spectroscopy can also be predicted computationally. github.io The method involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such predictions for ¹H and ¹³C NMR spectra of this compound would help in assigning the experimental peaks to specific atoms in the molecule, which can be particularly useful for complex structures or for distinguishing between isomers. researchgate.net
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the p-tolyl ring. |
| Aliphatic C-H Stretch | 3000-2850 | Stretching of C-H bonds in the ethoxy and methyl groups. |
| Aromatic C=C Stretch | 1600-1450 | Ring stretching vibrations of the p-tolyl group. |
| Tetrazole Ring Stretch | 1450-1200 | Complex vibrations involving C=N and N=N stretching within the tetrazole ring. |
| C-O-C Stretch | 1250-1050 | Asymmetric and symmetric stretching of the ether linkage in the ethoxy group. |
| Out-of-plane C-H Bend | 900-800 | Bending of C-H bonds on the p-substituted phenyl ring. |
Emerging Applications of 1 Ethoxy 5 4 Methylphenyl Tetrazole in Chemical Sciences
Role in Catalysis and Organocatalysis
The tetrazole moiety is increasingly recognized for its utility in the design of catalysts, including organocatalysts. Although direct catalytic applications of 1-Ethoxy-5-(4-methylphenyl)tetrazole have not been specifically reported, the broader class of tetrazole derivatives has shown significant promise in this field.
Key Research Findings on Related Tetrazole Derivatives:
Organocatalysis: Chiral tetrazole-containing molecules have been effectively utilized as organocatalysts in various asymmetric reactions. For instance, novel imidazolidine-tetrazole organocatalysts have been investigated for the asymmetric conjugate addition of nitroalkanes to α,β-unsaturated enones, yielding products with high enantioselectivity. The acidic nature of the tetrazole ring, comparable to a carboxylic acid, and its ability to form hydrogen bonds are crucial for its catalytic activity.
Ligands in Metal Catalysis: The nitrogen-rich tetrazole ring can act as a versatile ligand for various metal centers, enabling the formation of catalytically active coordination complexes. These complexes have been employed in a range of transformations, including cross-coupling reactions and cycloadditions. The electronic properties of the substituents on the tetrazole ring can be tuned to modulate the catalytic activity and selectivity of the metal complex.
Nanocatalysis: Recent advancements have seen the use of tetrazole derivatives in the synthesis of and as ligands for nanocatalysts. aip.orgrsc.org These nano-catalytic systems often exhibit enhanced reactivity, selectivity, and recyclability compared to their homogeneous counterparts. aip.orgrsc.org For example, metal nanoparticles supported on materials functionalized with tetrazole ligands have been used in various organic transformations.
The structure of this compound, featuring both an aryl group and an alkoxy group attached to the tetrazole ring, offers potential for electronic and steric tuning, which could be advantageous in catalytic applications. The 4-methylphenyl group can influence the electronic properties of the tetrazole ring through inductive and resonance effects, while the ethoxy group at the 1-position can impact the steric environment around a potential catalytic center.
Table 1: Examples of Catalytic Applications of Tetrazole Derivatives
| Catalyst Type | Reaction | Role of Tetrazole |
| Chiral Imidazolidine-Tetrazole | Asymmetric Michael Addition | Acts as a Brønsted acid and hydrogen bond donor to activate the substrate. |
| Metal-Tetrazole Complexes | Suzuki Cross-Coupling | Functions as a ligand to stabilize the metal catalyst and influence its reactivity. |
| Tetrazole-Functionalized Nanoparticles | Reduction of Nitroarenes | Provides binding sites for metal nanoparticles and enhances catalytic activity. |
Analytical Chemistry Applications (e.g., as reference standards, non-biological detection)
In the field of analytical chemistry, the unique physicochemical properties of tetrazole derivatives lend them to various applications, from serving as reference standards to being key components in chemical sensors.
Reference Standards:
1,5-disubstituted tetrazoles, including compounds structurally similar to this compound, can be synthesized with high purity. This makes them suitable for use as reference standards in various analytical techniques, such as:
Chromatography: In High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), reference standards are essential for the identification and quantification of analytes. A pure sample of this compound could be used to develop and validate chromatographic methods for the analysis of related compounds.
Spectroscopy: In techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), reference standards are crucial for structural elucidation and confirmation. The well-defined spectral properties of a pure compound are used to compare against unknown samples.
Non-biological Detection:
The tetrazole moiety can be incorporated into molecules designed for the detection of various analytes.
Electrochemical Sensors: Tetrazole derivatives have been used in the construction of chemically modified electrodes for the electrochemical detection of metal ions and organic molecules. researchgate.net The nitrogen atoms in the tetrazole ring can coordinate with metal ions, leading to a measurable change in the electrochemical signal. An azulene-tetrazole based molecular receptor has been characterized for its potential in designing electrochemical sensors for heavy metal ion complexation. mdpi.com
Colorimetric and Fluorometric Sensors: By attaching a chromophore or fluorophore to the tetrazole ring, it is possible to design sensors that exhibit a change in color or fluorescence upon binding to a target analyte. The selectivity of these sensors can be tuned by modifying the substituents on the tetrazole ring.
Table 2: Potential Analytical Applications of this compound
| Application | Technique(s) | Role of the Compound |
| Reference Standard | HPLC, GC, NMR, MS | To establish retention times, calibrate instruments, and confirm the identity and purity of related substances. |
| Component in Chemical Sensors | Voltammetry, Spectroscopy | As a recognition element that selectively binds to a target analyte, inducing a detectable signal. |
Future Research Directions and Challenges in 1 Ethoxy 5 4 Methylphenyl Tetrazole Chemistry
Development of More Efficient and Sustainable Synthetic Routes with High Atom Economy
A primary challenge in contemporary chemical synthesis is the development of environmentally benign and efficient methodologies. For 1-Ethoxy-5-(4-methylphenyl)tetrazole, future research will likely focus on moving beyond traditional synthetic methods towards greener alternatives that maximize atom economy.
Current research in tetrazole synthesis emphasizes one-pot, multicomponent reactions (MCRs) and the use of heterogeneous catalysts to improve efficiency and sustainability. acs.orgpnrjournal.com Future synthetic strategies for this compound could explore these avenues. For instance, a one-pot synthesis could be designed starting from 4-methylbenzonitrile, an azide (B81097) source, and an ethylating agent, catalyzed by a recyclable, eco-friendly catalyst. nih.govtandfonline.com The use of continuous flow microreactors also presents a promising direction, offering enhanced safety, particularly when dealing with azides, and precise control over reaction parameters, leading to higher yields and purity. mit.edu
A significant goal will be to design synthetic routes with high atom economy, minimizing the formation of stoichiometric byproducts. nih.gov This involves selecting reactions where the majority of atoms from the reactants are incorporated into the final product.
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Key Challenges |
| One-Pot Multicomponent Reaction | Reduced reaction time, energy consumption, and waste. | Catalyst selection, optimization of reaction conditions, and potential for side reactions. |
| Heterogeneous Catalysis | Easy catalyst separation and recyclability, improved product purity. pnrjournal.com | Catalyst deactivation, mass transfer limitations. |
| Flow Chemistry | Enhanced safety, precise process control, scalability, and high yields. | Initial setup cost, potential for clogging. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, and often higher yields. organic-chemistry.org | Scalability issues, potential for localized overheating. |
Exploration of Novel Reactivity Patterns and Selective Transformations
The reactivity of the this compound scaffold is largely unexplored. The tetrazole ring, substituted with ethoxy and p-tolyl groups, presents multiple sites for chemical modification, opening avenues for creating diverse molecular architectures. Future research should focus on understanding and exploiting the unique electronic and steric effects of these substituents on the ring's reactivity.
Key areas for investigation include:
Selective Functionalization: Developing methodologies for selective reactions at the nitrogen atoms of the tetrazole ring or functionalization of the p-tolyl group without disrupting the core structure.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the tetrazole ring under various conditions (e.g., thermal, photochemical) to explore potential ring-opening or rearrangement reactions, which could lead to novel heterocyclic systems.
Catalytic Activity: Exploring the potential of this compound and its derivatives as ligands in transition metal catalysis, leveraging the coordinating ability of the nitrogen atoms in the tetrazole ring. lifechemicals.com
Advanced Characterization Techniques for In-situ Reaction Monitoring
To optimize synthetic routes and understand reaction mechanisms, the adoption of Process Analytical Technology (PAT) is crucial. stepscience.com PAT involves the use of real-time, in-situ analytical techniques to monitor reaction progress, identify intermediates, and ensure process control. nih.gov For the synthesis of this compound, future research would benefit immensely from the application of such advanced methods.
Spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for this purpose. americanpharmaceuticalreview.com For example, in-situ FTIR can monitor the disappearance of the characteristic azide (N₃) stretching vibration (around 2100 cm⁻¹) and the appearance of bands associated with the tetrazole ring, providing real-time kinetic data. nih.gov This allows for precise determination of reaction endpoints, minimizes the formation of impurities, and ensures the safety of the process. americanpharmaceuticalreview.com
Table 2: Potential PAT Tools for Monitoring this compound Synthesis
| PAT Tool | Information Gained | Potential Benefits |
| In-situ FTIR/Raman | Real-time concentration of reactants, intermediates, and products; reaction kinetics. americanpharmaceuticalreview.com | Improved process understanding, optimization of reaction time, enhanced safety. |
| In-situ NMR | Detailed structural information on transient species and reaction intermediates. | Elucidation of complex reaction mechanisms. |
| On-line HPLC/UPLC | Separation and quantification of components in the reaction mixture. | Purity monitoring, byproduct identification. |
Computational Design and Predictive Modeling for Structure-Property Relationships
Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental work. For this compound, density functional theory (DFT) calculations can be employed to establish crucial structure-property relationships. rsc.org
Future computational studies could focus on:
Predicting Physicochemical Properties: Calculating properties such as molecular geometry, electronic structure, spectral characteristics (IR, NMR), and thermodynamic stability. researchgate.net
Modeling Reactivity: Using computational models to predict reaction pathways, activation energies, and the regioselectivity of transformations, thereby guiding the design of new reactions.
Designing for Specific Applications: For instance, if exploring applications in materials science, computational screening could predict properties like thermal stability, density, and energy content for a range of derivatives. nih.gov This predictive capability can significantly reduce the experimental effort required to identify promising candidate molecules for specific functions. rsc.org
Table 3: Predicted Properties of Substituted Tetrazoles from Computational Studies
| Property | Computational Method | Significance |
| Heat of Formation | Isodesmic Reactions, DFT | Predicts energetic performance and stability. rsc.org |
| Density | DFT, Molecular Dynamics | Crucial for applications in high-energy materials. researchgate.net |
| Detonation Properties | Kamlet-Jacobs Equations | Evaluates potential as an energetic material. rsc.org |
| Bond Dissociation Energy | DFT | Assesses thermal stability and sensitivity. researchgate.net |
| IR/NMR Spectra | DFT | Aids in the characterization and identification of synthesized compounds. rsc.org |
Integration of this compound into Advanced Functional Chemical Systems
The ultimate goal of studying this compound is to integrate it into advanced functional systems. The unique properties of the tetrazole ring make it a versatile component in various applications. researchgate.net
Future research should investigate its potential in:
Medicinal Chemistry: Tetrazoles are well-known bioisosteres of carboxylic acids, often used to improve metabolic stability and other pharmacokinetic properties of drug candidates. lifechemicals.comnih.gov The lipophilic nature of the ethoxy and p-tolyl groups could be exploited in the design of new therapeutic agents.
Materials Science: The nitrogen-rich tetrazole ring is an excellent ligand for coordinating with metal ions. This property can be used to construct metal-organic frameworks (MOFs) with potential applications in gas storage or catalysis. lifechemicals.com
Energetic Materials: Many tetrazole derivatives are investigated as high-energy-density materials due to their high nitrogen content and enthalpy of formation, which upon decomposition release large amounts of nitrogen gas. researchgate.netresearchgate.net The specific substituents on this compound would influence its energetic properties and sensitivity, warranting further investigation.
The exploration of these research avenues will not only deepen the fundamental understanding of this compound chemistry but also pave the way for its application in innovative technologies.
Q & A
Q. Table 1: Comparison of Synthetic Methods
Basic: How can spectroscopic techniques characterize this compound?
Methodological Answer:
- IR Spectroscopy : Identify functional groups like the ethoxy (-OCH₂CH₃) and tetrazole (N=N stretching at ~1450 cm⁻¹) moieties .
- ¹H/¹³C NMR : Assign chemical shifts for the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for OCH₂) and aromatic protons (δ ~7.2–7.8 ppm for 4-methylphenyl) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .
Q. Table 2: Key Spectral Signatures
| Technique | Observed Signal | Structural Assignment |
|---|---|---|
| IR | 1450 cm⁻¹ | Tetrazole ring stretching |
| ¹H NMR | δ 4.3 ppm (quartet) | Ethoxy -OCH₂ group |
| ¹³C NMR | δ 62.5 ppm | Tetrazole C-5 position |
Advanced: How can researchers resolve contradictions in spectral data for this compound?
Methodological Answer:
Contradictions often arise from solvent effects , tautomerism , or impurities . Mitigation strategies include:
- Variable Temperature NMR : Probe tautomeric equilibria (e.g., 1H- vs. 2H-tetrazole forms) by analyzing shifts at different temperatures .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions to confirm substituent positions .
- Crystallographic Validation : Use single-crystal X-ray diffraction (via SHELXL ) to unambiguously assign the structure.
Advanced: What computational methods predict the reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ethoxy group may act as an electron donor, altering charge distribution .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to assess binding modes and metabolic stability .
Advanced: How does the ethoxy group influence the compound’s biological activity?
Methodological Answer:
The ethoxy group enhances lipophilicity and metabolic stability compared to hydroxyl or methyl analogs. SAR studies on similar tetrazoles show:
Q. Table 3: Substituent Effects on Bioactivity
| Substituent | LogP | Antifungal IC₅₀ (µM) | Cytotoxicity (µM) |
|---|---|---|---|
| -OCH₂CH₃ | 2.8 | 12.3 | >100 |
| -OH | 1.2 | 45.6 | 45.2 |
| -CH₃ | 2.1 | 28.9 | 78.4 |
Advanced: How is single-crystal X-ray diffraction applied to determine the compound’s structure?
Methodological Answer:
- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo Kα radiation (λ = 0.71073 Å) .
- Refinement : Apply SHELXL-2018/3 to refine atomic coordinates, anisotropic displacement parameters, and hydrogen bonding networks.
- Validation : Check R-factor (< 0.05) and residual electron density maps to ensure accuracy .
Basic: What stability considerations are critical for handling this compound?
Methodological Answer:
- pH Stability : The compound is stable across pH 3–10, but hydrolyzes under strongly acidic (pH < 2) or basic (pH > 12) conditions .
- Storage : Store at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold Modification : Replace the 4-methylphenyl group with halogenated or electron-withdrawing substituents (e.g., -CF₃) to modulate electronic effects .
- Linker Optimization : Introduce thioether or triazole linkers to enhance target binding (e.g., via click chemistry) .
- In Silico Screening : Use virtual libraries to prioritize derivatives with optimal ADMET profiles before synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
